4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-2-methoxy-6-(phenylmethyl)-, (R)-
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Overview
Description
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-2-methoxy-6-(phenylmethyl)-, ®- is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-2-methoxy-6-(phenylmethyl)-, ®- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-2-methoxy-6-(phenylmethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-2-methoxy-6-(phenylmethyl)-, ®- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-2-methoxy-6-(phenylmethyl)-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (S)-
- 10-Dibenzylamino-5,6,6a,7-tetrahydro-2-methoxy-6-methyl-4H-dibenzo(de,g)quinolin-1-ol
Uniqueness
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-2-methoxy-6-(phenylmethyl)-, ®- is unique due to its specific stereochemistry and the presence of a phenylmethyl group
Properties
CAS No. |
37082-21-6 |
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Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(6aR)-6-benzyl-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C24H23NO2/c1-27-21-14-18-11-12-25(15-16-7-3-2-4-8-16)20-13-17-9-5-6-10-19(17)23(22(18)20)24(21)26/h2-10,14,20,26H,11-13,15H2,1H3/t20-/m1/s1 |
InChI Key |
CSOTXHXHHZEDFQ-HXUWFJFHSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC5=CC=CC=C5)O |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC5=CC=CC=C5)O |
Origin of Product |
United States |
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